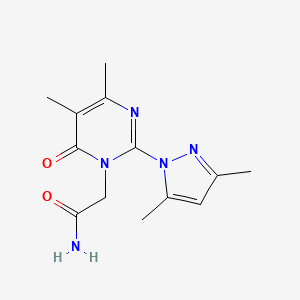

2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide

Description

2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their diverse pharmacological effects, including antileishmanial, antimalarial, and anticancer activities

Properties

IUPAC Name |

2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5O2/c1-7-5-8(2)18(16-7)13-15-10(4)9(3)12(20)17(13)6-11(14)19/h5H,6H2,1-4H3,(H2,14,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNMZZARKLLUWGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC(=C(C(=O)N2CC(=O)N)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide typically involves multiple steps, starting with the formation of the pyrazole core. One common method is the condensation of hydrazine with appropriate ketones or aldehydes under acidic conditions. The reaction conditions often require heating and the use of catalysts to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would be optimized to maximize yield and minimize by-products. Continuous flow chemistry might be employed to enhance efficiency and control reaction parameters more precisely.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The pyrazole ring can be oxidized to form pyrazolone derivatives.

Reduction: : Reduction reactions can be used to convert the pyrazole ring to its corresponding hydrazine derivative.

Substitution: : Substitution reactions at the pyrazole ring can introduce different functional groups, altering the compound's properties.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: : Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed

Oxidation: : Pyrazolone derivatives.

Reduction: : Hydrazine derivatives.

Substitution: : Substituted pyrazoles with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its pyrazole core makes it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound has shown potential as an antileishmanial and antimalarial agent. Its derivatives have been evaluated for their efficacy against various pathogens.

Medicine

The compound's derivatives are being studied for their anticancer properties. They have shown promise in inhibiting the growth of cancer cells and inducing apoptosis.

Industry

In the pharmaceutical industry, this compound can be used to develop new drugs with improved efficacy and reduced side effects. Its derivatives can also be used in the formulation of various therapeutic agents.

Mechanism of Action

The mechanism by which 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide exerts its effects involves interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Similar Compounds

2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine

2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine

Uniqueness

2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide is unique due to its specific substitution pattern and the presence of the acetamide group. This combination of functional groups contributes to its distinct chemical and biological properties compared to other pyrazole derivatives.

Biological Activity

The compound 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide is a derivative of pyrazole and pyrimidine, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , and it features a complex structure that combines elements from both pyrazole and pyrimidine moieties. The presence of these heterocycles is significant as they often contribute to the biological activity of such compounds.

Anticancer Activity

Recent studies have demonstrated that compounds with pyrazole and pyrimidine structures exhibit notable anticancer properties. For instance, derivatives similar to the compound have been shown to induce apoptosis in cancer cell lines. In one study, a related compound demonstrated an IC50 value of 5.13 µM against C6 glioma cells, outperforming the standard drug 5-FU (IC50 = 8.34 µM) . The mechanism involved was primarily through cell cycle arrest and induction of apoptosis.

Anti-inflammatory Effects

Pyrazole derivatives are also recognized for their anti-inflammatory properties. Research indicates that compounds containing the pyrazole structure can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, certain derivatives exhibited up to 85% inhibition of TNF-α at a concentration of 10 µM, comparable to established anti-inflammatory drugs like dexamethasone .

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been extensively studied. Compounds similar to this compound have shown effectiveness against various bacterial strains including E. coli and S. aureus. One study reported that specific derivatives displayed significant antibacterial activity with minimal inhibitory concentrations (MICs) comparable to standard antibiotics .

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general approach includes:

- Formation of Pyrazole Ring : Utilizing hydrazine derivatives with appropriate ketones or aldehydes.

- Pyrimidine Synthesis : Employing cyclization methods involving urea or thiourea derivatives.

- Final Acetamide Formation : Reacting the resultant product with acetic anhydride or acetyl chloride.

Case Studies

Several case studies highlight the biological efficacy of pyrazole derivatives:

| Study | Compound | Activity | IC50/Effect |

|---|---|---|---|

| Liu et al., 2008 | Pyrazole Derivative | Anticancer | 5.13 µM on C6 cells |

| Yhya et al., 2012 | Pyrazole Derivative | Anti-inflammatory | Up to 85% TNF-α inhibition |

| Burguete et al., 2014 | Pyrazole Derivative | Antibacterial | MIC comparable to ampicillin |

Q & A

Q. Basic

- X-ray crystallography : Resolves steric interactions and electronic distribution in the pyrazole-pyrimidine core .

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positioning (e.g., methyl groups on pyrazole) and confirms acetamide linkage .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

What strategies are recommended for resolving contradictions in biological activity data across different studies involving this compound?

Q. Advanced

- Standardized assays : Use consistent cell lines (e.g., NCI-H460 for cytotoxicity) and enzyme concentrations to minimize variability .

- Dose-response validation : Compare EC₅₀/IC₅₀ values across studies; discrepancies may arise from assay sensitivity (e.g., fluorometric vs. colorimetric readouts) .

- Meta-analysis : Pool data from independent studies to identify trends, such as enhanced activity in analogs with thioether linkages .

What are the hypothesized mechanisms of action for this compound based on structural analogs, and what experimental approaches are needed to validate them?

Basic

Analogous pyrimidine derivatives often act as kinase inhibitors or intercalators. Hypotheses include:

- Kinase inhibition : Test against recombinant kinases (e.g., EGFR, CDK2) using ATP-competitive assays .

- DNA interaction : Employ UV-vis spectroscopy or gel electrophoresis to assess intercalation potential .

- Receptor binding : Radioligand displacement assays (e.g., using ³H-labeled ligands) for GPCR targets .

How do steric and electronic factors in the compound's structure influence its reactivity and interaction with biological targets?

Q. Advanced

- Steric effects : The 3,5-dimethylpyrazole group creates steric hindrance, reducing off-target binding. Molecular dynamics simulations predict this moiety blocks access to hydrophobic pockets in non-target proteins .

- Electronic effects : Electron-withdrawing acetamide groups enhance electrophilicity, promoting covalent interactions with cysteine residues in enzymes (e.g., proteases) .

- Computational validation : Density functional theory (DFT) calculates charge distribution to prioritize synthetic modifications .

What are the common functionalization strategies for modifying the acetamide or pyrazole moieties to enhance pharmacological properties?

Q. Basic

- Acetamide modifications : Acylation with chloroacetyl chloride introduces reactive handles for bioconjugation .

- Pyrazole substitutions : Halogenation (e.g., Cl/Br) at the 4-position improves metabolic stability .

- Heterocycle fusion : Attaching triazole or thiazole rings via Click chemistry diversifies biological activity .

How can computational modeling (e.g., DFT, molecular docking) predict the compound's behavior in catalytic or biological systems, and what are the limitations?

Q. Advanced

- Molecular docking : Predicts binding modes to targets (e.g., SARS-CoV-2 Mpro) with RMSD <2.0 Å validation .

- DFT calculations : Estimate reaction barriers for nucleophilic attacks (e.g., thioether formation) to guide solvent selection .

- Limitations : Assumes rigid protein structures; molecular dynamics (MD) simulations are needed to account for flexibility .

What are the key stability considerations for this compound under various storage and experimental conditions?

Q. Basic

- Storage : -20°C in argon atmosphere prevents oxidation of the pyrimidine ring .

- pH sensitivity : Degrades rapidly in acidic conditions (pH <3); neutral buffers (pH 6.5–7.5) are recommended .

- Light exposure : UV light induces photodegradation; use amber vials during handling .

What interdisciplinary approaches (e.g., chemical biology, systems pharmacology) are critical for elucidating the polypharmacology of this compound?

Q. Advanced

- Chemical proteomics : Use activity-based protein profiling (ABPP) to identify off-target interactions .

- Network pharmacology : Map compound-target-disease networks to predict polypharmacology (e.g., dual kinase/GPCR inhibition) .

- CRISPR screening : Genome-wide knockout studies reveal synthetic lethal interactions, guiding combination therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.